Lys(Z)-OBzl.TosOH
Description
Lys(Z)-OBzl.TosOH (N-epsilon-Z-L-lysine benzyl ester tosylate salt) is a protected lysine derivative widely used in peptide synthesis. Its chemical structure includes two protective groups:
- Z (benzyloxycarbonyl): Protects the ε-amino group of lysine.
- Bzl (benzyl): Protects the carboxyl group as an ester.
- TosOH (p-toluenesulfonic acid): Acts as a counterion to stabilize the compound .
This derivative is critical for solid-phase peptide synthesis (SPPS), where selective deprotection enables precise sequential assembly of amino acids. Its molecular formula is C₂₁H₂₆N₂O₄·C₇H₈O₃S, with a molecular weight of 542.4 g/mol .
Properties
Molecular Formula |
C28H34N2O7S |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
benzyl 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H26N2O4.C7H8O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10) |
InChI Key |
PERBHXHGFSEBTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of Lys(Z)-OBzl.TosOH typically involves a multi-step synthetic route that can be divided into two major phases: (1) protection of the epsilon-amino group with a Z-group, and (2) esterification of the carboxyl group followed by tosylate salt formation. These carefully controlled steps ensure selective protection patterns essential for downstream peptide synthesis applications.
Starting Materials Selection
The synthesis begins with L-lysine as the primary substrate. High-quality starting materials are essential for achieving optimal yields and purity:
| Starting Material | Quality Requirements | Function |
|---|---|---|
| L-Lysine | ≥99% purity, preferably crystalline form | Primary amino acid substrate |
| Benzyl chloroformate | Freshly distilled or high purity commercial grade | For Z-protection of epsilon-amino group |
| Benzyl alcohol | Anhydrous, ≥99.8% | For esterification of carboxyl group |
| p-Toluenesulfonic acid | Anhydrous, reagent grade | For tosylate salt formation |
| Solvents (THF, dioxane, ethyl acetate) | Anhydrous, HPLC or spectroscopic grade | Reaction medium |
Step-by-Step Preparation Protocol
Synthesis of Z-Lys-OH (N-epsilon-Z-lysine)
The first crucial step involves selective protection of the epsilon-amino group with a Z-group, adapting the methodology employed for Z-Lys(Z)-OH synthesis:
- A three-necked flask is loaded with water (40 mL), 1,4-dioxane (70 mL), and L-lysine (10 g).
- The pH is adjusted to approximately 10.5 using 2M aqueous Na2CO3.
- Benzyl chloroformate (1.1 equivalents) is added dropwise while maintaining the pH between 10-11 by continuous addition of Na2CO3 solution.
- The reaction mixture is stirred at 20°C for 1 hour to ensure complete reaction at the epsilon-amino group.
- The product is extracted following acidification to pH 2-3 with concentrated HCl, using ethyl acetate as the extraction solvent.
- The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated to yield N-epsilon-Z-lysine.
This approach leverages the differential reactivity of the alpha and epsilon amino groups, with the epsilon group being more nucleophilic at the controlled pH range.
Esterification to Form Z-Lys-OBzl
The second major step involves esterification of the carboxyl group:
- The Z-Lys-OH obtained from the previous step is dissolved in anhydrous DMF or THF.
- 1.2 equivalents of benzyl alcohol are added, followed by 1.2 equivalents of DCC (dicyclohexylcarbodiimide) and 0.1 equivalents of DMAP (4-dimethylaminopyridine) as a catalyst.
- The reaction mixture is stirred at room temperature for 12-24 hours under nitrogen atmosphere.
- After completion (monitored by TLC), the reaction mixture is filtered to remove dicyclohexylurea (DCU) byproduct.
- The filtrate is concentrated under reduced pressure, and the residue is dissolved in ethyl acetate.
- The solution is washed successively with 5% NaHCO3, water, and brine, then dried over Na2SO4 and concentrated to yield Z-Lys-OBzl.
Tosylate Salt Formation
The final step converts the free base to the tosylate salt:
- Z-Lys-OBzl is dissolved in a minimal amount of anhydrous ethyl acetate or diethyl ether.
- A solution of p-toluenesulfonic acid (1.05 equivalents) in the same solvent is added dropwise with stirring.
- The mixture is stirred at room temperature for 1-2 hours until salt formation is complete.
- The precipitated tosylate salt is filtered, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Alternative Preparation Methods
One-Pot Sequential Protection
An alternative approach involves a one-pot sequential protection strategy:
- L-Lysine is suspended in a mixture of water and dioxane (1:1).
- The pH is adjusted to 9-10 with Na2CO3 solution.
- Benzyl chloroformate (1.1 equivalents) is added at 0-5°C with continuous pH adjustment.
- After epsilon-amino protection is complete (1-2 hours), the pH is lowered to 7-8.
- Benzyl alcohol (5 equivalents) is added, followed by EDC.HCl (1.5 equivalents) and HOBt (1.2 equivalents).
- The mixture is stirred at room temperature for 12-24 hours.
- Workup and tosylate salt formation proceed as described in the previous method.
Chemo-Enzymatic Approach
Recent developments suggest potential enzymatic approaches for selective esterification:
- Z-Lys-OH is dissolved in a suitable organic solvent (e.g., THF).
- Lipase enzyme (Candida antarctica lipase B or similar) is added with benzyl alcohol.
- The mixture is incubated at 37-45°C for 24-48 hours with gentle shaking.
- The enzyme is removed by filtration, and the filtrate is processed to isolate Z-Lys-OBzl.
- Conversion to the tosylate salt follows the standard procedure.
Purification and Analysis
Purification Techniques
The purification of this compound typically involves recrystallization:
Analytical Characterization
Quality assessment of the synthesized this compound should include the following analyses:
Applications in Peptide Synthesis
This compound serves as a valuable building block in peptide synthesis, particularly for:
- Solid-phase peptide synthesis (SPPS) protocols
- Solution-phase peptide coupling reactions
- Synthesis of bioactive peptides containing lysine residues
- Preparation of peptide fragments with orthogonal protection strategies
For example, it has been utilized in the synthesis of insulin fragments and other bioactive peptides where selective protection of lysine's side chain is critical.
Chemical Reactions Analysis
Types of Reactions
Lys(Z)-OBzl.TosOH undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Nα,Nε-Di-Z-L-lysine and benzyl alcohol.
Deprotection: The Z groups can be removed by hydrogenation or treatment with strong acids like trifluoroacetic acid, yielding free lysine.
Substitution: The benzyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Deprotection: Hydrogen gas with a palladium catalyst or trifluoroacetic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Nα,Nε-Di-Z-L-lysine and benzyl alcohol.
Deprotection: Free lysine.
Substitution: Various substituted lysine derivatives depending on the nucleophile used.
Scientific Research Applications
Lys(Z)-OBzl.TosOH has several applications in scientific research:
Peptide Synthesis: Used as a protecting group for lysine residues to prevent side reactions during peptide chain elongation.
Bioconjugation: Employed in the synthesis of bioconjugates for drug delivery and imaging applications.
Protein Engineering: Utilized in the modification of proteins to study structure-function relationships.
Medicinal Chemistry: Used in the design of peptide-based drugs and inhibitors.
Mechanism of Action
The primary mechanism of action of Lys(Z)-OBzl.TosOH involves its role as a protecting group in peptide synthesis. The Z groups protect the amino groups of lysine from unwanted reactions, allowing for selective modification of other functional groups. The benzyl ester group can be selectively removed under mild conditions, enabling the release of the protected lysine residue .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of Lys(Z)-OBzl.TosOH and other amino acid derivatives with analogous protective groups and applications:
Table 1: Key Properties of this compound and Related Compounds
Functional and Mechanistic Differences
(i) Protection Strategy
- This compound: Dual protection (Z and Bzl) allows selective deprotection of the α-amino group during synthesis. TosOH enhances crystallinity .
- H-Val-OBzl.TosOH : Only carboxyl protection (Bzl), making it suitable for C-terminal modifications in peptides .
- Boc-Lys(Z)-OH: Uses Boc (tert-butoxycarbonyl) for α-amino protection, which is acid-labile, enabling orthogonal deprotection compared to Z groups .
(ii) Stability and Reactivity
Research Findings and Practical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
